Comparative LogP Analysis: Enhanced Lipophilicity vs. 2-Chloro-3-methyl-5-nitropyridine
The compound 2-Chloro-3,4-dimethyl-5-nitropyridine exhibits a calculated logP (XLogP3) value of 2.4, which reflects a measurable increase in lipophilicity compared to its closest mono-methyl analog, 2-chloro-3-methyl-5-nitropyridine, for which a computed XLogP value of approximately 1.8-1.9 is typically observed for mono-methyl chloro-nitropyridine regioisomers [1]. While a direct experimental logP for the mono-methyl comparator is not always available, the class-level inference is robust: the addition of a methyl group on a heteroaromatic scaffold increases logP by approximately 0.5 log units based on fragment-based contribution models [2]. This shift in lipophilicity is critical for partitioning behavior in reversed-phase chromatographic purification and for predicting passive membrane permeability in biological systems.
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | 2-Chloro-3-methyl-5-nitropyridine (expected XLogP ~1.8-1.9) |
| Quantified Difference | ΔXLogP ≈ +0.5 to +0.6 |
| Conditions | Calculated via PubChem XLogP3 algorithm based on topological fragment contributions |
Why This Matters
This quantifiable difference in logP guides chromatographic method development and informs structure-property relationship (SPR) decisions in drug design, providing a basis for selecting the 3,4-dimethyl congener over the 3-methyl analog when increased lipophilicity is desired.
- [1] Chem960. 2-Chloro-3,4-dimethyl-5-nitropyridine (CAS 65169-35-9) Computed Properties. View Source
- [2] PubChem. XLogP3 Algorithm Description. View Source
